3-TYP

描述

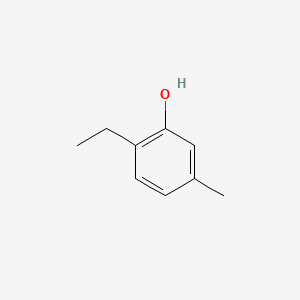

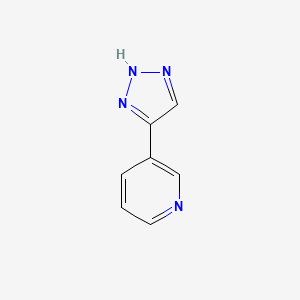

3-(1H-1,2,3-三唑-4-基)吡啶是一种杂环化合物,同时具有吡啶环和三唑环3-(1H-1,2,3-三唑-4-基)吡啶的分子式为C7H6N4,分子量为146.15 g/mol .

科学研究应用

3-(1H-1,2,3-三唑-4-基)吡啶在科学研究中具有广泛的应用:

化学: 用作配位化学中的配体,以形成具有独特性质的金属配合物。

生物学: 作为某些酶的抑制剂,例如参与细胞调节和衰老过程的沉默信息调节蛋白。

医学: 由于其抑制特定分子靶点的能力,正在研究其作为抗癌剂的潜力。

作用机制

3-(1H-1,2,3-三唑-4-基)吡啶的作用机制涉及其与酶等分子靶点的相互作用。例如,它通过与活性位点结合选择性地抑制沉默信息调节蛋白 3 (SIRT3),从而阻止目标蛋白的去乙酰化。这种抑制会导致各种细胞效应,包括代谢途径的调节和氧化应激的调节 .

类似化合物:

- 2-(1H-1,2,4-三唑-3-基)吡啶

- 3-(1H-1,2,3-三唑-5-基)吡啶

- 4-(1H-1,2,3-三唑-4-基)吡啶

比较: 3-(1H-1,2,3-三唑-4-基)吡啶由于其特定的三唑环位置而独一无二,该位置影响其化学反应性和与分子靶点的结合亲和力。与2-(1H-1,2,4-三唑-3-基)吡啶相比,它具有不同的电子分布,导致不同的生物活性。三唑环的位置也会影响该化合物与金属形成配位配合物的能力,使其成为配位化学中宝贵的配体 .

生化分析

Biochemical Properties

3-(1H-1,2,3-triazol-4-yl)pyridine plays a crucial role in biochemical reactions by inhibiting the activity of SIRT3. SIRT3 is a mitochondrial enzyme that deacetylates and thereby regulates the activity of various mitochondrial proteins. By inhibiting SIRT3, 3-(1H-1,2,3-triazol-4-yl)pyridine affects the acetylation status of these proteins, leading to changes in their activity. This compound interacts with several key enzymes and proteins, including manganese superoxide dismutase (MnSOD), acetyl-CoA synthetase 2 (AceCS2), and isocitrate dehydrogenase 2 (IDH2). The inhibition of SIRT3 by 3-(1H-1,2,3-triazol-4-yl)pyridine results in increased acetylation and decreased activity of these enzymes, which can impact cellular metabolism and oxidative stress responses .

Cellular Effects

The effects of 3-(1H-1,2,3-triazol-4-yl)pyridine on various types of cells and cellular processes are profound. In hepatocytes, for example, 3-(1H-1,2,3-triazol-4-yl)pyridine exacerbates thioacetamide-induced hepatic injury by increasing oxidative stress, endoplasmic reticulum stress, and promoting hepatocyte apoptosis . This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, leading to increased inflammatory responses. Additionally, 3-(1H-1,2,3-triazol-4-yl)pyridine affects gene expression by altering the acetylation status of histones and other transcriptional regulators, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-(1H-1,2,3-triazol-4-yl)pyridine exerts its effects primarily through the inhibition of SIRT3. This inhibition leads to increased acetylation of mitochondrial proteins, which can alter their activity and stability. For example, the increased acetylation of MnSOD reduces its enzymatic activity, leading to increased oxidative stress within the cell. Similarly, the acetylation of AceCS2 and IDH2 affects their roles in metabolic pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid oxidation. These changes in enzyme activity and stability can have widespread effects on cellular metabolism and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-1,2,3-triazol-4-yl)pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 3-(1H-1,2,3-triazol-4-yl)pyridine can lead to acute changes in enzyme activity and cellular metabolism, while long-term exposure can result in more profound alterations in gene expression and cellular function. Additionally, the degradation of 3-(1H-1,2,3-triazol-4-yl)pyridine over time can impact its efficacy and the consistency of experimental results .

Dosage Effects in Animal Models

The effects of 3-(1H-1,2,3-triazol-4-yl)pyridine in animal models vary with different dosages. At lower doses, this compound can inhibit SIRT3 activity without causing significant toxicity. At higher doses, 3-(1H-1,2,3-triazol-4-yl)pyridine can induce toxic effects, such as increased oxidative stress, inflammation, and cell death. These dose-dependent effects have been observed in various animal models, including mice and rats, and highlight the importance of carefully controlling the dosage of 3-(1H-1,2,3-triazol-4-yl)pyridine in experimental studies .

Metabolic Pathways

3-(1H-1,2,3-triazol-4-yl)pyridine is involved in several metabolic pathways, primarily through its inhibition of SIRT3. This inhibition affects the acetylation status and activity of key metabolic enzymes, such as AceCS2 and IDH2, which play roles in the TCA cycle and fatty acid oxidation. By altering the activity of these enzymes, 3-(1H-1,2,3-triazol-4-yl)pyridine can impact metabolic flux and the levels of various metabolites within the cell. Additionally, the inhibition of SIRT3 by 3-(1H-1,2,3-triazol-4-yl)pyridine can affect the balance between anabolic and catabolic processes, leading to changes in cellular energy production and storage .

Transport and Distribution

Within cells and tissues, 3-(1H-1,2,3-triazol-4-yl)pyridine is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell. Once inside the cell, 3-(1H-1,2,3-triazol-4-yl)pyridine can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its inhibitory effects on SIRT3. The localization and accumulation of 3-(1H-1,2,3-triazol-4-yl)pyridine within the cell can influence its activity and the extent of its effects on cellular function .

Subcellular Localization

The subcellular localization of 3-(1H-1,2,3-triazol-4-yl)pyridine is primarily within the mitochondria, where it inhibits SIRT3. This localization is facilitated by targeting signals and post-translational modifications that direct 3-(1H-1,2,3-triazol-4-yl)pyridine to the mitochondria. Within the mitochondria, 3-(1H-1,2,3-triazol-4-yl)pyridine can interact with various mitochondrial proteins and enzymes, affecting their activity and stability. The specific localization of 3-(1H-1,2,3-triazol-4-yl)pyridine within the mitochondria is crucial for its role in regulating mitochondrial function and cellular metabolism .

准备方法

合成路线和反应条件: 3-(1H-1,2,3-三唑-4-基)吡啶的合成通常涉及叠氮化物和炔烃之间的环加成反应,被称为“点击化学”方法。一种常见的方法是Huisgen 1,3-偶极环加成反应,该反应由铜(I)离子催化。反应条件通常包括使用二甲基亚砜 (DMSO) 或乙醇等溶剂,反应在室温或略微升高的温度下进行 .

工业生产方法: 在工业环境中,可以通过优化反应条件来扩大3-(1H-1,2,3-三唑-4-基)吡啶的生产规模,以确保高产率和纯度。这可能涉及使用连续流动反应器,这些反应器可以更好地控制反应参数并提高安全性。最终产品的纯化通常通过重结晶或色谱技术实现 .

化学反应分析

反应类型: 3-(1H-1,2,3-三唑-4-基)吡啶经历各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 胺或硫醇,在三乙胺等碱存在下.

主要产物:

氧化: 形成吡啶-3-羧酸衍生物。

还原: 形成具有还原官能团的3-(1H-1,2,3-三唑-4-基)吡啶衍生物。

取代: 形成取代的三唑-吡啶化合物.

相似化合物的比较

- 2-(1H-1,2,4-Triazol-3-yl) pyridine

- 3-(1H-1,2,3-Triazol-5-yl) pyridine

- 4-(1H-1,2,3-Triazol-4-yl) pyridine

Comparison: 3-(1H-1,2,3-Triazol-4-yl) pyridine is unique due to its specific triazole ring position, which influences its chemical reactivity and binding affinity to molecular targets. Compared to 2-(1H-1,2,4-triazol-3-yl) pyridine, it has a different electronic distribution, leading to distinct biological activities. The position of the triazole ring also affects the compound’s ability to form coordination complexes with metals, making it a valuable ligand in coordination chemistry .

属性

IUPAC Name |

3-(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXFEFOIYPNBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。